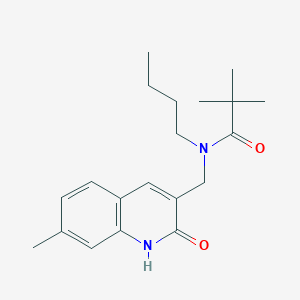

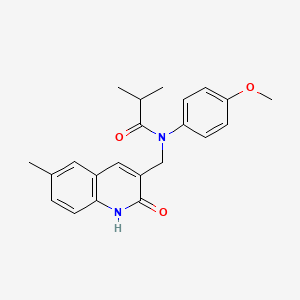

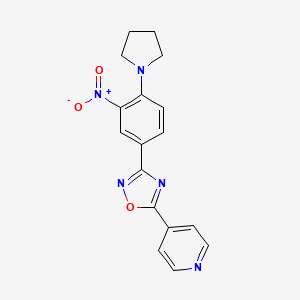

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide” is a complex organic compound. It contains a quinoline moiety, which is a heterocyclic aromatic organic compound with the formula C9H7N . Quinoline is a colorless hygroscopic liquid with a strong odor. It is mainly used as a building block to other specialty chemicals .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their versatile applications in the fields of industrial and synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of “this compound” would likely contain a quinoline core, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The exact structure would depend on the specific locations of the butyl, hydroxy, methyl, and pivalamide groups on this core.Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely depend on the reactivity of the quinoline core and the various functional groups attached to it. Quinoline and its derivatives are known to participate in a wide range of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Quinoline itself is a colorless hygroscopic liquid with a strong odor .Wirkmechanismus

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide binds to the BH3 domain of Bcl-2, which is responsible for its anti-apoptotic function. By binding to this domain, this compound disrupts the interaction between Bcl-2 and other pro-apoptotic proteins, leading to the activation of the apoptotic pathway and ultimately the death of cancer cells.

Biochemical and Physiological Effects

This compound has been shown to have a high affinity for Bcl-2 and to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to have minimal toxicity to normal cells and tissues. This compound has been shown to be effective against a wide range of cancer types, including breast, lung, colon, and pancreatic cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide is a highly specific inhibitor of Bcl-2 and has shown promising results in preclinical studies. However, its efficacy in clinical trials is yet to be determined. One of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in clinical settings.

Zukünftige Richtungen

Further studies are needed to determine the efficacy of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide in clinical trials and to optimize its dosing and delivery. In addition, the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored. The development of more potent and selective Bcl-2 inhibitors based on the structure of this compound is also an area of future research.

Synthesemethoden

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-7-methylquinoline with pivaloyl chloride, followed by the reaction with butylamine. The final product is obtained after purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)pivalamide has been studied for its potential use in cancer treatment due to its ability to selectively target cancer cells while sparing normal cells. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting a specific protein called Bcl-2. This protein is overexpressed in many types of cancer and is responsible for the survival of cancer cells.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-butyl-2,2-dimethyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-6-7-10-22(19(24)20(3,4)5)13-16-12-15-9-8-14(2)11-17(15)21-18(16)23/h8-9,11-12H,6-7,10,13H2,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHSVFHIPVCFPND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B7709220.png)

![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)

![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)